![molecular formula C14H22N2O4S B4719109 N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethoxyacetamide](/img/structure/B4719109.png)
N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethoxyacetamide
Übersicht
Beschreibung
N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethoxyacetamide, commonly known as BAY 41-2272, is a potent and selective activator of soluble guanylate cyclase (sGC). It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and neurological disorders.
Wirkmechanismus
BAY 41-2272 activates N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethoxyacetamide, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which mediates the downstream effects of BAY 41-2272. The vasodilatory effects of BAY 41-2272 are mediated by cGMP-dependent activation of PKG in smooth muscle cells, leading to relaxation of the vascular smooth muscle. The neuroprotective effects of BAY 41-2272 are thought to be mediated by cGMP-dependent activation of PKG in neurons, leading to increased neuronal survival and function. The anti-inflammatory effects of BAY 41-2272 are thought to be mediated by cGMP-dependent inhibition of pro-inflammatory cytokine production and by reducing oxidative stress.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a number of biochemical and physiological effects. In addition to its vasodilatory, neuroprotective, and anti-inflammatory effects, BAY 41-2272 has also been shown to have anti-proliferative effects in cancer cells, making it a potential treatment for cancer. It has also been shown to improve insulin sensitivity and glucose uptake, making it a potential treatment for diabetes. BAY 41-2272 has also been shown to improve cardiac function and to reduce myocardial infarct size, making it a potential treatment for heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
BAY 41-2272 has several advantages for lab experiments. It is a potent and selective activator of N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethoxyacetamide, making it a useful tool for studying the cGMP signaling pathway. It is also relatively stable and can be easily synthesized in large quantities. However, BAY 41-2272 has some limitations for lab experiments. It can be difficult to dissolve in aqueous solutions, and it has a relatively short half-life in vivo.
Zukünftige Richtungen
There are several future directions for research on BAY 41-2272. One area of research is to further investigate its potential therapeutic applications in various diseases, including pulmonary hypertension, neurological disorders, and inflammatory diseases. Another area of research is to investigate its mechanism of action in more detail, including the downstream signaling pathways that mediate its effects. Additionally, there is a need to develop more stable and bioavailable analogs of BAY 41-2272 for use in vivo.
Wissenschaftliche Forschungsanwendungen
BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have vasodilatory effects and to reduce pulmonary arterial pressure, making it a potential treatment for pulmonary hypertension. It has also been shown to have neuroprotective effects and to improve cognitive function, making it a potential treatment for neurological disorders such as Alzheimer's disease. Additionally, BAY 41-2272 has been shown to have anti-inflammatory effects and to reduce oxidative stress, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-2-ethoxyacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-5-20-10-13(17)15-11-6-8-12(9-7-11)21(18,19)16-14(2,3)4/h6-9,16H,5,10H2,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPTXPLNMXRIPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.